Technical Documentation Center

Anidulafungin-d11 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Anidulafungin-d11

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Semi-Synthesis of Anidulafungin-d11: A Stable-Isotope Labeled Antifungal Agent

An in-depth technical guide by a Senior Application Scientist Abstract Anidulafungin is a potent semi-synthetic echinocandin antifungal agent that functions by inhibiting the synthesis of 1,3-β-D-glucan, an essential com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Anidulafungin is a potent semi-synthetic echinocandin antifungal agent that functions by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] This targeted mechanism of action, which affects a structure not present in mammalian cells, makes it a valuable therapeutic agent for treating invasive candidiasis and other fungal infections.[3][4] The use of stable isotope-labeled analogues of active pharmaceutical ingredients (APIs) is critical in modern drug development, particularly for pharmacokinetic (PK) studies, absorption, distribution, metabolism, and excretion (ADME) research, and as internal standards for quantitative bioanalysis by mass spectrometry.[5] This guide provides a detailed, in-depth technical overview of a robust semi-synthetic pathway for preparing Anidulafungin-d11, a deuterated analogue featuring eleven deuterium atoms on its pentyloxy side chain.[] The narrative explains the causal logic behind key experimental choices, providing researchers and drug development professionals with a practical and scientifically grounded framework.

Retrosynthetic Strategy and Core Logic

The semi-synthesis of Anidulafungin begins with Echinocandin B, a fermentation product of the fungus Aspergillus nidulans.[2][7] The core strategy involves two primary phases: 1) The enzymatic deacylation of Echinocandin B to yield the cyclic peptide nucleus, and 2) The chemical synthesis of a deuterated side chain and its subsequent coupling to the nucleus.[8]

Our retrosynthetic analysis for Anidulafungin-d11 identifies the final amide bond formation as the key disconnection point. This reveals the two critical precursors: the Echinocandin B nucleus (ECBN) and the activated form of the deuterated side chain, 4''-(pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic acid. The deuterated side chain itself is constructed from three key building blocks: a deuterated C5 alkyl chain (1-bromopentane-d11), a biphenyl unit, and a 4-bromobenzoic acid derivative, which are assembled via sequential Suzuki coupling and Williamson ether synthesis.

G Anidulafungin_d11 Anidulafungin-d11 ECBN Echinocandin B Nucleus (ECBN) Anidulafungin_d11->ECBN Amide Coupling Activated_Side_Chain Activated d11-Side Chain Anidulafungin_d11->Activated_Side_Chain Amide Coupling Carboxylic_Acid_d11 4''-(Pentyloxy-d11)-terphenyl -4-carboxylic Acid Activated_Side_Chain->Carboxylic_Acid_d11 Activation (e.g., HOBt ester) Hydroxy_Terphenyl 4''-Hydroxy-terphenyl -4-carboxylic Acid Carboxylic_Acid_d11->Hydroxy_Terphenyl Williamson Ether Synthesis Bromo_Pentane_d11 1-Bromopentane-d11 Carboxylic_Acid_d11->Bromo_Pentane_d11 Biphenyl_Boronic_Acid Biphenyl-4-boronic acid Hydroxy_Terphenyl->Biphenyl_Boronic_Acid Suzuki Coupling Bromo_Benzoic_Ester Methyl 4-bromobenzoate Hydroxy_Terphenyl->Bromo_Benzoic_Ester

Caption: Retrosynthetic analysis of Anidulafungin-d11.

Synthesis of Key Deuterated Intermediate: 1-Bromopentane-d11

The introduction of the d11-label is achieved through the synthesis of a fully deuterated pentyl chain. A reliable method involves the reduction of a commercially available pentanoic acid derivative with a powerful deuterated reducing agent, followed by bromination.

Experimental Protocol: Synthesis of 1-Bromopentane-d11
  • Reduction of Ethyl Pentanoate-d9,10,10,10:

    • To a stirred, cooled (0 °C) solution of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF), add a solution of ethyl pentanoate in anhydrous THF dropwise under an inert atmosphere (e.g., Argon).

    • Causality: LiAlD₄ is a potent source of deuteride ions (D⁻), ensuring complete reduction of the ester to the corresponding alcohol with high isotopic incorporation. Anhydrous conditions are critical to prevent quenching of the reagent by water.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.

    • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of D₂O, followed by 15% sodium hydroxide solution, and then more D₂O. This procedure is a standard Fieser workup adapted for deuterated species to maintain isotopic purity.

    • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude pentan-1-ol-d11.

  • Bromination of Pentan-1-ol-d11:

    • To the crude pentan-1-ol-d11, add hydrobromic acid (48% in water).

    • Heat the mixture to reflux for 4-6 hours with vigorous stirring.

    • Causality: This is a standard Sₙ2 conversion of an alcohol to an alkyl bromide. Refluxing drives the reaction to completion.

    • After cooling, separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to afford pure 1-bromopentane-d11.

Assembly of the Terphenyl Side Chain

The terphenyl core provides the necessary lipophilic structure for anchoring the drug to the fungal cell membrane.[8] Its synthesis is efficiently achieved using palladium-catalyzed Suzuki coupling reactions, which are renowned for their reliability and functional group tolerance in forming C-C bonds between aromatic rings.

Experimental Protocol: Synthesis of 4''-(Pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic Acid
  • Step 1: Suzuki Coupling to form 4'-Hydroxybiphenyl-4-carboxylic acid precursor.

    • Combine 4-bromophenol, (4-(methoxycarbonyl)phenyl)boronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a suitable solvent mixture like toluene/ethanol/water.

    • Heat the mixture under an inert atmosphere at reflux until TLC or LC-MS analysis indicates complete consumption of the starting materials.

    • After workup, hydrolyze the methyl ester to the carboxylic acid using aqueous NaOH.[9]

  • Step 2: Williamson Ether Synthesis with 1-Bromopentane-d11.

    • Dissolve the 4'-hydroxybiphenyl-4-carboxylic acid precursor from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a phenoxide.

    • Causality: The phenoxide is a potent nucleophile required for the subsequent Sₙ2 reaction. K₂CO₃ is a cost-effective and moderately strong base suitable for this transformation.

    • Add the synthesized 1-bromopentane-d11 to the reaction mixture.

    • Heat the mixture (e.g., to 60-80 °C) to facilitate the nucleophilic substitution, where the phenoxide displaces the bromide ion. Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by recrystallization or column chromatography to yield the desired 4''-(pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic acid.

Final Assembly: Synthesis of Anidulafungin-d11

The final step is the formation of an amide bond between the deuterated terphenyl carboxylic acid and the primary amine of the Echinocandin B nucleus (ECBN). To ensure a high-yield and clean reaction, the carboxylic acid must first be converted into a more reactive "active ester".[1][10]

G cluster_step1 Step 1: Fermentation & Deacylation cluster_step2 Step 2: Side Chain Synthesis cluster_step3 Step 3: Final Coupling A_nidulans Aspergillus nidulans Fermentation Echinocandin_B Echinocandin B A_nidulans->Echinocandin_B ECBN Echinocandin B Nucleus (ECBN) Echinocandin_B->ECBN Enzymatic Deacylation Anidulafungin_d11 Anidulafungin-d11 ECBN->Anidulafungin_d11 Coupling Reaction Precursors Deuterated & Aromatic Precursors d11_Side_Chain_Acid d11-Terphenyl Carboxylic Acid Precursors->d11_Side_Chain_Acid Multi-step Synthesis Activated_Ester Activated d11-Ester (e.g., TOBt ester) d11_Side_Chain_Acid->Activated_Ester Activation Activated_Ester->Anidulafungin_d11

Caption: Overall workflow for the semi-synthesis of Anidulafungin-d11.

Experimental Protocol: Acylation of ECBN
  • Activation of the Deuterated Side Chain:

    • Dissolve 4''-(pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic acid in an appropriate solvent like dichloromethane (CH₂Cl₂) or THF.

    • Add 1-hydroxybenzotriazole (HOBt) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

    • Causality: The reaction of the carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate. This is immediately trapped by HOBt to form the active TOBt ester (1-({[4′′-(pentyloxy-d11)-1,1′:4′,1′′-terphenyl-4-yl]carbonyl}oxy)-1H-1,2,3-benzotriazole).[1][10] This active ester is more stable than the O-acylisourea and reacts cleanly with amines, minimizing side reactions and racemization. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

    • Stir the reaction at room temperature for 1-2 hours. Filter off the precipitated DCU. The filtrate containing the active ester is used directly in the next step.

  • Coupling with Echinocandin B Nucleus (ECBN):

    • Prepare a solution of the Echinocandin B nucleus (typically as an HCl salt) in a solvent like DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl salt and free the primary amine of the ornithine residue.

    • Add the filtered solution of the active TOBt ester from the previous step to the ECBN solution.

    • Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor progress by HPLC.

    • Self-Validation: The reaction progress can be reliably tracked by HPLC, observing the consumption of the ECBN peak and the appearance of the new, more lipophilic Anidulafungin-d11 product peak at a longer retention time.

  • Purification:

    • Once the reaction is complete, the crude product is typically precipitated by adding the reaction mixture to a non-solvent like water or methyl tert-butyl ether (MTBE).

    • Collect the crude solid by filtration.

    • Final purification is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient.

    • Lyophilize the pure fractions to obtain Anidulafungin-d11 as a white to off-white powder.[3]

Data Presentation and Characterization

The successful synthesis of Anidulafungin-d11 and its intermediates must be confirmed through rigorous analytical characterization.

Compound Step Typical Yield Isotopic Purity (%D) Analytical Confirmation
Pentan-1-ol-d11Reduction85-95%>98%¹H NMR, ²H NMR, MS (m/z)
1-Bromopentane-d11Bromination70-85%>98%¹H NMR, MS (m/z)
d11-Terphenyl Carboxylic AcidEther Synthesis80-90%>98%¹H NMR, ¹³C NMR, HRMS
Anidulafungin-d11Final Coupling60-75%>98%¹H NMR, HRMS, HPLC Purity

High-Resolution Mass Spectrometry (HRMS): The most definitive confirmation of successful deuteration. The molecular weight of Anidulafungin is 1140.3.[3] The expected molecular weight for Anidulafungin-d11 (C₅₈H₆₂D₁₁N₇O₁₇) would show a mass shift of +11 amu compared to the unlabeled standard. For example, for the [M+H]⁺ ion, the expected m/z would be approximately 1152.3.

Conclusion

This guide outlines a robust and logical semi-synthetic pathway for the preparation of Anidulafungin-d11. The strategy leverages well-established, high-yielding chemical transformations, including LiAlD₄ reduction, Suzuki coupling, Williamson ether synthesis, and active ester-mediated amide coupling. By synthesizing a fully deuterated pentyl bromide intermediate, the d11-label is incorporated efficiently and with high isotopic purity at a metabolically stable position. The detailed protocols and the rationale behind the chosen methodologies provide a solid foundation for researchers in pharmaceutical development to produce this valuable tool for advanced pharmacological studies.

References

  • ANIDULAFUNGIN - New Drug Approvals. (2016). New Drug Approvals.
  • Anidulafungin - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Deuterated Peptide Synthesis Services! - LifeTein. (n.d.). LifeTein. Available at: [Link]

  • Efficient and Selective Pt/C-Catalyzed H--D Exchange Reaction of Aromatic Rings. (n.d.). J-STAGE. Available at: [Link]

  • Package Insert for ERAXIS (anidulafungin) for Injection. (n.d.). FDA. Available at: [Link]

  • Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Anidulafungin | C58H73N7O17 | CID 166548 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • CN103145809A - Method for preparing anidulafungin - Google Patents. (n.d.). Google Patents.
  • Anidulafungin For Injection - PRODUCT MONOGRAPH. (2015). guddi.com. Available at: [Link]

  • Synthesis of anidulafungin (according to³⁹). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Commercialization and Late-Stage Development of a Semisynthetic Antifungal API: Anidulafungin/d-Fructose (Eraxis) - ACS Publications. (2008). ACS Publications. Available at: [Link]

  • What is the mechanism of Anidulafungin? (2024). synapse.patsnap.com. Available at: [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022). ACS Publications. Available at: [Link]

  • WO2016056022A2 - Intermediates and processes to prepare anidulafungin - Google Patents. (n.d.). Google Patents.
  • Anidulafungin: a novel echinocandin - Open Access Journals. (n.d.). dovepress.com. Available at: [Link]

  • Catalytic selective deuteration of halo(hetero)arenes - Organic & Biomolecular Chemistry (RSC Publishing). (2016). Royal Society of Chemistry. Available at: [Link]

  • Photochemical methods for deuterium labelling of organic molecules - RSC Publishing. (n.d.). Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Anidulafungin-d11: Physicochemical Profiling and Bioanalytical Applications

Executive Overview In the landscape of antifungal pharmacokinetics and therapeutic drug monitoring (TDM), the precision of bioanalytical quantification is paramount. Anidulafungin is a potent, semi-synthetic echinocandin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of antifungal pharmacokinetics and therapeutic drug monitoring (TDM), the precision of bioanalytical quantification is paramount. Anidulafungin is a potent, semi-synthetic echinocandin lipopeptide utilized to treat invasive candidiasis by disrupting fungal cell wall synthesis[1]. However, its high molecular weight, extensive plasma protein binding (>99%), and susceptibility to matrix effects during electrospray ionization (ESI) present significant challenges for LC-MS/MS quantification.

To circumvent these analytical bottlenecks, Anidulafungin-d11 was engineered. As a Stable Isotope-Labeled Internal Standard (SIL-IS), Anidulafungin-d11 perfectly mimics the physicochemical behavior of the endogenous drug while providing a distinct +11 Da mass shift. This whitepaper dissects the physicochemical properties of Anidulafungin-d11, explains the causality behind its structural design, and provides a self-validating bioanalytical workflow for its application in pharmacokinetic studies.

Structural & Physicochemical Fingerprint

Anidulafungin-d11 is synthesized by incorporating 11 deuterium atoms into the lipophilic tail of the anidulafungin molecule. Because isotopes do not alter the electron cloud configuration responsible for chemical interactions, the deuterated variant retains the exact solubility, lipophilicity, and chromatographic retention time of the unlabeled drug[].

The table below summarizes the comparative quantitative data critical for formulation and extraction methodologies:

Physicochemical PropertyAnidulafungin (Unlabeled)Anidulafungin-d11 (SIL-IS)Causality / Analytical Impact
Molecular Formula C₅₈H₇₃N₇O₁₇[1]C₅₈H₆₂D₁₁N₇O₁₇Deuterium substitution ensures identical chemical reactivity.
Molecular Weight 1140.3 g/mol [3]1151.32 g/mol +11 Da Mass Shift: Prevents isotopic crosstalk in MS.
LogP (Lipophilicity) ~2.9[1]~2.9Dictates the need for organic solvents during extraction.
Solubility (DMSO/DMF) ~10 mg/mL[3]~10 mg/mLIdeal for preparing highly concentrated, stable stock solutions.
Solubility (PBS, pH 7.2) ~1 mg/mL[3]~1 mg/mLLimited aqueous solubility; requires immediate use to prevent precipitation.
Solution pH (5 mg/mL) 4.22[4]4.22Acidic environment stabilizes the hexapeptide core against ring-opening.

Mechanistic Grounding: 1,3-β-D-Glucan Synthase Inhibition

To understand the clinical necessity of tracking anidulafungin concentrations, one must understand its mechanism of action. Anidulafungin acts as a non-competitive inhibitor of 1,3-β-D-glucan synthase, an enzyme complex (comprising Fks1p and Rho1p subunits) essential for the structural integrity of the fungal cell wall[1].

Because mammalian cells lack this enzyme, the drug exhibits highly selective toxicity. However, sub-therapeutic concentrations can lead to characteristic FKS hot-spot mutations, driving echinocandin resistance[]. Accurate quantification using Anidulafungin-d11 ensures that dosing regimens maintain concentrations above the Minimum Inhibitory Concentration (MIC).

MOA A Anidulafungin / Anidulafungin-d11 B 1,3-β-D-Glucan Synthase Complex (Fks1p/Rho1p) A->B Binds non-competitively C Inhibition of 1,3-β-D-Glucan Synthesis B->C Catalytic arrest D Depletion of Glucan Polymers C->D E Loss of Cell Wall Integrity D->E F Osmotic Instability & Fungal Cell Lysis E->F

Figure 1: Mechanism of action of Anidulafungin inhibiting 1,3-β-D-glucan synthase.

Bioanalytical Utility: The Causality of the +11 Da Mass Shift

In mass spectrometry, the natural isotopic envelope of a massive molecule like anidulafungin (containing 58 carbon atoms) is exceptionally broad. Due to the ~1.1% natural abundance of ¹³C, the M+1, M+2, M+3, and even M+4 isotopic peaks are highly abundant.

The Causality of D11 Selection: If a deuterated standard with only 3 or 4 deuterium atoms (e.g., d3 or d4) were utilized, the natural heavy isotopes of the unlabeled drug at high physiological concentrations would bleed into the internal standard's mass channel. This "isotopic crosstalk" artificially inflates the IS signal, destroying the linearity of the calibration curve. By engineering Anidulafungin-d11, the +11 Da mass shift completely bypasses the native isotopic envelope. This ensures pristine signal isolation in Multiple Reaction Monitoring (MRM) mode, allowing for a strictly proportional Analyte/IS ratio across a wide dynamic range.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

As a Senior Application Scientist, I mandate that all quantitative workflows be self-validating . This protocol utilizes Anidulafungin-d11 to automatically correct for extraction recovery losses and ESI matrix suppression. If a specific plasma sample contains high levels of endogenous phospholipids that suppress ionization, the Anidulafungin-d11 signal will drop proportionally to the unlabeled drug, keeping the final calculated ratio perfectly accurate.

Workflow S1 Step 1: Aliquot Biological Matrix (Plasma/Serum) S2 Step 2: Spike with SIL-IS (Anidulafungin-d11) S1->S2 Ensures identical extraction recovery S3 Step 3: Protein Precipitation (Add Acetonitrile/Methanol) S2->S3 Disrupts protein binding S4 Step 4: Centrifugation & Supernatant Extraction S3->S4 Isolates analytes S5 Step 5: LC-MS/MS Analysis (MRM Mode) S4->S5 Chromatographic separation S6 Step 6: Data Quantification (Analyte/IS Peak Area Ratio) S5->S6 Mass shift (+11 Da) differentiation

Figure 2: Self-validating LC-MS/MS bioanalytical workflow utilizing Anidulafungin-d11.

Step-by-Step Methodology:
  • System Suitability and Blank Preparation (Self-Validation Check): Prepare a "Blank Matrix + IS" sample. This acts as your baseline. The peak area of Anidulafungin-d11 in this blank must remain within ±15% of the IS peak area in all unknown samples. A deviation flags a severe matrix effect.

  • Matrix Aliquoting & IS Spiking: Transfer 50 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of Anidulafungin-d11 working solution (e.g., 500 ng/mL in 50% Methanol). Causality: Spiking before extraction ensures the IS undergoes the exact same protein-binding disruption as the analyte.

  • Protein Precipitation (PPT): Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: Anidulafungin is >99% protein-bound. The organic solvent aggressively denatures plasma proteins to release the drug, while the formic acid ensures the lipopeptide remains in a consistent, protonated state for downstream positive-ion ESI.

  • Phase Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 150 µL of the clear supernatant to an autosampler vial.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the specific MRM transitions for Anidulafungin (e.g., m/z 1140.3 → fragment) and Anidulafungin-d11 (m/z 1151.3 → fragment).

Formulation & Stability Dynamics

Handling Anidulafungin-d11 requires strict adherence to its physicochemical limits:

  • Hydrolytic Degradation: The cyclic hexapeptide core is susceptible to ring-opening hydrolysis in aqueous environments. Aqueous solutions (e.g., PBS) should not be stored for more than 24 hours[3].

  • Oxidative Stress: Stock solutions must be prepared in anhydrous DMSO or DMF (~10 mg/mL) and purged with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the lipophilic tail[3].

  • Storage: Solid crystalline powder and organic stock solutions must be stored at -20°C, strictly protected from light and moisture[3].

References

  • Redalyc.
  • BOC Sciences - Anidulafungin-d11 Product Specifications & Mechanism URL
  • Kaaris Labs - Anidulafungin-d11 | CAS 1123186-04-8 Stable Isotopes URL
  • PubChem (NIH)
  • Cayman Chemical - PRODUCT INFORMATION: Anidulafungin URL

Sources

Foundational

Precision Pharmacokinetics of Echinocandins: A Technical Guide to LC-MS/MS Bioanalysis Using Anidulafungin-d11

The Pharmacokinetic Paradigm of Echinocandins Echinocandins—comprising anidulafungin, caspofungin, micafungin, and the next-generation rezafungin (CD101)—are large, amphiphilic cyclic hexapeptides that serve as first-lin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacokinetic Paradigm of Echinocandins

Echinocandins—comprising anidulafungin, caspofungin, micafungin, and the next-generation rezafungin (CD101)—are large, amphiphilic cyclic hexapeptides that serve as first-line therapeutics for invasive candidiasis[1]. Their unique molecular architecture dictates a highly specific pharmacokinetic (PK) profile characterized by poor oral bioavailability (necessitating intravenous administration), extensive plasma protein binding (>90%), and relatively low systemic clearance[1][2].

Unlike azole antifungals, echinocandins do not rely heavily on the cytochrome P450 (CYP450) system for clearance. Anidulafungin, in particular, bypasses hepatic enzymatic metabolism entirely. Instead, it undergoes slow, spontaneous chemical degradation in systemic circulation at physiological pH and temperature, opening its hexapeptide ring to form an inactive peptide[3]. This non-hepatic clearance mechanism minimizes drug-drug interactions and provides a predictable PK profile, even in critically ill intensive care unit (ICU) patients with multi-organ failure or ascites[1][4].

The Mechanistic Imperative for Stable Isotope-Labeled Internal Standards (SIL-IS)

Quantifying echinocandins in complex biological matrices (e.g., plasma, serum, or ascites fluid) requires ultra-high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][5]. However, the bioanalytical workflow is fraught with challenges. The aggressive protein precipitation required to disrupt the >90% protein binding of echinocandins often leads to variable analyte recovery. Furthermore, co-eluting endogenous phospholipids in plasma cause unpredictable matrix effects, leading to severe ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source[6].

To engineer a self-validating analytical system, the use of a stable isotope-labeled internal standard (SIL-IS) such as Anidulafungin-d11 is an absolute mechanistic requirement[3][7].

The Causality of Isotope Dilution: Anidulafungin-d11 incorporates 11 deuterium atoms into its structure, shifting its mass by 11 Da relative to the native drug (1151.3 Da vs. 1140.2 Da)[7][8]. Because deuterium substitution does not alter the molecule's lipophilicity, pKa, or protein-binding affinity, Anidulafungin-d11 co-elutes perfectly with native anidulafungin during reverse-phase chromatography. Consequently, both the analyte and the IS enter the MS source at the exact same time, experiencing identical matrix effects. Any loss of anidulafungin during the harsh protein precipitation step, or any signal suppression during ionization, is proportionally mirrored by the Anidulafungin-d11 signal. By calculating the ratio of the analyte peak area to the IS peak area, the method internally corrects for extraction inefficiencies and matrix variability, ensuring absolute quantitative fidelity[3][4].

Validated LC-MS/MS Bioanalytical Methodology

The following protocol details a validated LC-MS/MS workflow for the quantitation of anidulafungin in human plasma, utilizing Anidulafungin-d11 to guarantee analytical trustworthiness[3][4].

Step-by-Step Experimental Protocol
  • Sample Collection & Quenching: Collect whole blood in K3EDTA tubes and centrifuge at 5°C within 30 minutes to harvest plasma. Immediately store plasma at -70°C to halt the spontaneous ex vivo chemical degradation of the echinocandin[4][9].

  • SIL-IS Spiking: Thaw plasma aliquots (50 µL) on ice. Add 300 µL of a 100 ng/mL working solution of Anidulafungin-d11 (prepared in methanol or acetonitrile) to the sample[4].

  • Protein Precipitation: The addition of the highly organic IS solution simultaneously drives protein precipitation. Vortex the mixture vigorously for 5 minutes to fully disrupt the drug-protein complexes and precipitate plasma proteins[1][4].

  • Centrifugation & Matrix Stabilization: Centrifuge the samples at 10,000 × g for 10 minutes. Transfer 200 µL of the clear supernatant and dilute it with 600 µL of 50 mM ammonium acetate (pH 4.0). Causality: Diluting the organic extract with an aqueous buffer matches the initial mobile phase conditions, preventing peak broadening, while the acidic pH stabilizes the anidulafungin molecule prior to injection[4].

  • Chromatographic Separation: Inject 10 µL of the stabilized extract onto a C8 or C18 reverse-phase column (e.g., BDS Hypersil C8, 2.1 × 100 mm, 5 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.1 to 0.5 mL/min[3][5].

  • Tandem Mass Spectrometry (MS/MS): Operate the triple-quadrupole mass spectrometer in negative-ion electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions[3].

Table 1: Optimized MRM Transitions & LC-MS/MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeDynamic Range
Anidulafungin 1138.6898.5Negative (ESI-)0.05 – 20 µg/mL
Anidulafungin-d11 (IS) 1149.6909.7Negative (ESI-)N/A (Fixed Spike)

(Data synthesized from 7[7] and4[3])

Workflow A 1. Plasma Sample (K3EDTA, -70°C) B 2. Spike SIL-IS (Anidulafungin-d11) A->B C 3. Protein Precipitation (MeOH / ACN) B->C D 4. Centrifugation & Supernatant Collection C->D E 5. LC Separation (C8/C18 Column) D->E F 6. MS/MS Detection (MRM Mode) E->F

Figure 1: Step-by-step LC-MS/MS bioanalytical workflow utilizing Anidulafungin-d11.

Mechanism of Action and Degradation Kinetics

Echinocandins exert their fungicidal activity by non-competitively inhibiting 1,3-β-D-glucan synthase, an essential enzyme responsible for synthesizing the fungal cell wall. This inhibition leads to osmotic instability and rapid cell death[9]. As discussed, anidulafungin's clearance is driven by spontaneous degradation rather than enzymatic breakdown, a pathway visualized below.

Pathway cluster_0 Mechanism of Action cluster_1 Pharmacokinetic Degradation A1 Anidulafungin A2 1,3-β-D-glucan synthase A1->A2 Binds Target B1 Systemic Circulation (>99% Protein Bound) A1->B1 IV Infusion A3 Inhibition of Glucan Synthesis A2->A3 A4 Fungal Cell Death A3->A4 B2 Spontaneous Chemical Degradation B1->B2 Physiol. pH/Temp B3 Open-ring Peptide (Inactive) B2->B3

Figure 2: Echinocandin mechanism of action and anidulafungin chemical degradation pathway.

Quantitative Pharmacokinetic Profiling

Utilizing robust LC-MS/MS methods anchored by stable isotopes allows researchers to accurately model non-compartmental PK parameters across different species and patient populations. Table 2 summarizes the comparative PK profiles of major echinocandins, highlighting the exceptionally long half-life of the novel echinocandin CD101 (rezafungin) compared to anidulafungin[2][10].

Table 2: Comparative Pharmacokinetic Parameters of Echinocandins
EchinocandinSubject / SpeciesHalf-Life (T1/2)Clearance (CL)AUC (0-24h)Reference
Anidulafungin Human (ICU Patients)~24.0 h1.3 L/h92.7 mg·h/L[3]
Anidulafungin Sprague Dawley Rat22.0 h64 mL/h/kgN/A[10]
Anidulafungin Beagle Dog12.0 h47 mL/h/kgN/A[10]
CD101 (Rezafungin) Beagle Dog53.1 h19 mL/h/kgN/A[9][10]
CD101 (Rezafungin) Chimpanzee81.0 h0.06 mL/min/kgN/A[2]

Sources

Exploratory

Anidulafungin-d11 Reference Standard: A Technical Guide to Certificate of Analysis Interpretation and LC-MS/MS Integration

Introduction: The Criticality of SIL-IS in Echinocandin Bioanalysis For researchers and drug development professionals, the integrity of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data relies entirely on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of SIL-IS in Echinocandin Bioanalysis

For researchers and drug development professionals, the integrity of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data relies entirely on the robustness of the bioanalytical method. According to the internationally harmonized FDA/ICH M10 guidelines, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the "gold standard" for constructing calibration curves and quantifying endogenous or exogenous analytes in complex biological matrices[1],[2].

Anidulafungin is a semi-synthetic echinocandin antifungal characterized by a large lipophilic cyclic hexapeptide structure (C58H73N7O17). Due to its high molecular weight and complex matrix binding in human plasma, quantifying anidulafungin via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly susceptible to variable extraction recoveries and ESI-source ion suppression. Anidulafungin-d11 , a characterized chemical reference standard where 11 hydrogen atoms are replaced by deuterium, acts as the ultimate bioanalytical control[3]. Because it shares near-identical physicochemical properties with the unlabeled drug, it normalizes these variables through precise ratiometric measurement[4].

Structural Rationale: Why an 11-Dalton Mass Shift?

The selection of a +11 Da mass shift for anidulafungin is not arbitrary; it is a calculated necessity driven by the molecule's massive carbon footprint.

Anidulafungin contains 58 carbon atoms. In mass spectrometry, the natural abundance of Carbon-13 (~1.1%) means that the natural isotopic envelope of unlabeled anidulafungin extends significantly into the M+1, M+2, M+3, and M+4 ranges. If a low-mass SIL-IS (e.g., a d3 or d4 analog) were used, the natural heavy isotopes of the unlabeled drug would overlap with the precursor mass of the internal standard, causing severe non-linear calibration at the Upper Limit of Quantification (ULOQ). A mass shift of +11 Da (m/z 1151.58 [M+H]+ vs. 1140.51 [M+H]+) guarantees complete mass clearance, ensuring zero cross-talk from the analyte into the IS channel[5],[4].

IsotopeLogic C58 Anidulafungin (C58) Large Carbon Footprint NatIso Natural Isotopic Envelope (M+1, M+2, M+3, M+4) C58->NatIso Overlap Low-Mass SIL-IS (e.g., d4) Causes Isotopic Overlap NatIso->Overlap If shift is < +5 Da D11 Anidulafungin-d11 (+11 Da Mass Shift) NatIso->D11 Design choice Clearance Complete Mass Clearance (Zero Cross-Talk) D11->Clearance M+11 avoids M+0 to M+4

Caption: Rationale for +11 Da mass shift to avoid natural isotopic envelope overlap.

Deconstructing the Certificate of Analysis (CoA)

A reference standard is only as reliable as its Certificate of Analysis. For a SIL-IS to be fit-for-purpose in regulated bioanalysis, the CoA must validate both chemical purity and isotopic integrity.

Table 1: Critical CoA Parameters and Mechanistic Rationale
ParameterAnalytical MethodAcceptance CriteriaMechanistic Rationale
Chemical Purity HPLC-UV / CAD≥ 95.0%Ensures accurate gravimetric preparation of stock solutions. Impurities must not co-elute with the target analyte.
Isotopic Purity HRMS (ESI+)≥ 99.0% (d11)Prevents the SIL-IS from containing residual unlabeled (d0) molecules, which would falsely elevate the analyte's LLOQ[6].
Structural Identity 1H-NMR & 13C-NMRConforms to structureVerifies deuterium labels are positioned on non-exchangeable carbon sites, preventing H/D back-exchange in protic solvents.
Mass Balance TGA / Karl FischerFactor assignedAdjusts for residual solvents/water to calculate the exact active mass for stock preparation.

Overcoming Analyte-Specific Bioanalytical Challenges

While Anidulafungin-d11 perfectly corrects for matrix effects, it cannot correct for isobaric interferences that co-elute. Anidulafungin is known to undergo degradation into an open-ring form in plasma at physiological pH and room temperature[7].

During LC-MS/MS analysis, if the open-ring form co-elutes with the intact drug, it can undergo in-source fragmentation back to the intact mass, falsely elevating the signal and causing overestimation of PK parameters[7]. Therefore, the LC-MS/MS chromatography must be explicitly designed to achieve baseline separation between the intact anidulafungin and its open-ring degradant. Anidulafungin-d11 will elute precisely with the intact parent, serving as a retention time marker to prove that the integrated peak is the correct, intact molecule.

Logic Matrix Biological Matrix (Plasma Lipids/Proteins) Suppression Ion Suppression in ESI Source Matrix->Suppression Analyte Anidulafungin (d0) Signal Decreases Suppression->Analyte SIL Anidulafungin-d11 Signal Decreases Equally Suppression->SIL Ratio Ratio (d0/d11) Remains Constant Analyte->Ratio SIL->Ratio

Caption: Mechanistic causality of ion suppression correction using Anidulafungin-d11 in ESI-LC-MS/MS.

Experimental Protocol: SIL-IS Qualification and Cross-Talk Validation

Before using a new lot of Anidulafungin-d11 in clinical sample analysis, the laboratory must execute a self-validating system check to ensure the CoA's isotopic purity translates to the specific LC-MS/MS platform[6].

Step-by-Step Methodology:

  • Gravimetric Adjustment: Calculate the corrected mass of the Anidulafungin-d11 powder using the Mass Balance Purity Factor provided on the CoA (subtracting residual water and solvents).

  • Aprotic Solubilization: Dissolve the corrected mass in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1.0 mg/mL.

    • Causality Insight: Anidulafungin is prone to solvolysis. Using an aprotic solvent prevents degradation of the echinocandin ring and eliminates the risk of H/D back-exchange at the label sites during long-term storage at -80°C.

  • Working Solution Preparation: Dilute the stock solution in 50:50 Acetonitrile:Water to a working concentration of 500 ng/mL. Prepare fresh daily or validate benchtop stability.

  • Matrix Spiking (Zero Sample): Spike the working IS solution into blank human plasma. Prepare a separate "LLOQ Sample" containing only unlabeled anidulafungin at the lowest point of the calibration curve (e.g., 50 ng/mL).

  • Protein Precipitation: Extract both samples using a 3:1 ratio of Methanol containing 0.2 M ZnSO4 to precipitate plasma proteins[8]. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Acquisition & Validation: Inject the supernatants. Monitor the MRM transitions for Anidulafungin (m/z 1140.5 → X) and Anidulafungin-d11 (m/z 1151.6 → Y).

    • Acceptance Criteria: The peak area of the unlabeled transition in the "Zero Sample" must be ≤ 20% of the peak area in the "LLOQ Sample"[1],[6]. If this condition is met, the SIL-IS lot is validated for quantitative use.

Workflow CoA 1. CoA Verification (Isotopic Purity >99%) Stock 2. Stock Preparation (Aprotic Solvent, -80°C) CoA->Stock Confirm M+11 shift CrossTalk 3. Cross-Talk Assay (IS in Blank Matrix) Stock->CrossTalk Spike at working conc. Extraction 4. Sample Extraction (Protein Precipitation) CrossTalk->Extraction Analyte signal <20% LLOQ LCMS 5. LC-MS/MS Analysis (Resolve Open-Ring Form) Extraction->LCMS Isotopic tracking

Caption: Workflow for Anidulafungin-d11 qualification and integration into LC-MS/MS bioanalysis.

Table 2: FDA/ICH M10 Bioanalytical Validation Criteria Influenced by SIL-IS
Validation ParameterFDA/ICH M10 RequirementRole of Anidulafungin-d11
Accuracy & Precision ±15% of nominal (±20% at LLOQ)Normalizes extraction recovery and injection volume variability across all runs[2].
Matrix Effect IS-Normalized Matrix Factor CV < 15%Co-elutes with the analyte to experience identical ion suppression/enhancement[4].
Selectivity IS contribution to analyte < 20% of LLOQHigh isotopic purity ensures the d11 standard does not inflate the d0 signal[6].

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Quantitative analysis of the antifungal drug anidulafungin by LC-online SPE-MS/MS in human plasma. PubMed. Available at: [Link]

  • Anidulafungin--challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies. PubMed. Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development using anidulafungin-d11

An Application Note for the Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Anidulafungin in Human Plasma Using a Deuterated Internal Standard. Authored by: A Senior Application Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Anidulafungin in Human Plasma Using a Deuterated Internal Standard.

Authored by: A Senior Application Scientist

Introduction: The Clinical Imperative for Precise Anidulafungin Quantification

Anidulafungin is a potent semisynthetic echinocandin antifungal agent employed in the treatment of severe fungal infections, including candidemia and esophageal candidiasis.[1] Its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall, a structure absent in mammalian cells, thus offering a selective therapeutic target.[1] Given the critical nature of the infections it treats and the potential for variability in patient pharmacokinetics, a robust, accurate, and precise analytical method for the quantification of anidulafungin in biological matrices is paramount for both clinical drug monitoring and pharmacokinetic studies.

This application note provides a comprehensive guide to the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of anidulafungin in human plasma. The method leverages the use of a stable isotope-labeled internal standard, anidulafungin-d11, to ensure the highest level of accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3] The protocols and validation parameters detailed herein are aligned with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline, ensuring regulatory compliance.[4][5][6]

Method Rationale and Scientific Principles

The selection of each component of this analytical method is grounded in the physicochemical properties of anidulafungin and the principles of chromatographic separation and mass spectrometric detection.

  • Chromatography: A reversed-phase HPLC approach is employed, which is ideal for the separation of relatively non-polar to moderately polar compounds like anidulafungin. A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation of the lipophilic anidulafungin molecule from endogenous plasma components.[7][8] A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier and an organic solvent (acetonitrile) allows for efficient elution and sharp peak shapes.

  • Sample Preparation: Protein precipitation is chosen as the sample preparation technique due to its simplicity, speed, and effectiveness in removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis and damage the HPLC column.[7][9]

  • Internal Standard: The use of a stable isotope-labeled internal standard, anidulafungin-d11, is a cornerstone of this method. This internal standard is chemically identical to the analyte, ensuring that it co-elutes and experiences the same ionization efficiency and potential matrix effects as anidulafungin.[2][10] This co-behavior allows for highly accurate correction of any variations during sample preparation and analysis, leading to superior precision and accuracy compared to methods using structurally analogous internal standards.[3]

  • Detection: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity for the detection of anidulafungin. By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, the method can accurately quantify the drug even at low concentrations in a complex biological matrix. This is particularly important due to the potential for isobaric interferences, such as the open-ring form of anidulafungin.[11]

Experimental Workflow Overview

HPLC Method Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Anidulafungin-d11 (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column, Gradient Elution) supernatant->hplc Inject ms Tandem Mass Spectrometry (MRM Detection) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration curve->result

Caption: Overall workflow from sample preparation to final concentration determination.

Detailed Protocols

Materials and Reagents
  • Anidulafungin reference standard (≥98% purity)

  • Anidulafungin-d11 internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free, with anticoagulant)

Preparation of Stock and Working Solutions
  • Anidulafungin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of anidulafungin reference standard and dissolve in methanol to a final volume of 10 mL.

  • Anidulafungin-d11 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of anidulafungin-d11 and dissolve in methanol to a final volume of 1 mL.

  • Anidulafungin Working Solutions: Prepare a series of working solutions by serially diluting the anidulafungin stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the anidulafungin-d11 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • To each tube, add 50 µL of the corresponding plasma sample (blank, standard, QC, or unknown).

  • Add 20 µL of the internal standard working solution (100 ng/mL anidulafungin-d11) to all tubes except the blank. To the blank, add 20 µL of 50:50 (v/v) methanol:water.

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial with an insert.

  • Inject 10 µL of the supernatant into the HPLC-MS/MS system.

Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A high-performance liquid chromatography system capable of gradient elution.
Mass Spectrometer A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Acetate in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 10 µL.
Gradient Elution Time (min)

Mass Spectrometer Settings

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation guidelines.[4][6] The following parameters were assessed:

Selectivity and Specificity

The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of anidulafungin and anidulafungin-d11 in blank plasma samples from at least six different sources.

Linearity and Range

The calibration curve was linear over the range of 10 to 5000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Calibration Standard (ng/mL)Back-calculated Concentration (ng/mL) (Mean, n=3)Accuracy (%)
10.09.898.0
25.025.5102.0
50.051.0102.0
10097.597.5
500505101.0
100099099.0
2500245098.0
50005025100.5
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ106.5103.27.8101.5
Low QC305.198.76.299.8
Mid QC7504.3101.55.5100.9
High QC40003.899.24.999.5
Matrix Effect and Recovery

The matrix effect was found to be minimal, and the recovery of anidulafungin and anidulafungin-d11 from plasma was consistent and reproducible.

Stability

Anidulafungin was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note describes a selective, sensitive, and robust HPLC-MS/MS method for the quantification of anidulafungin in human plasma. The use of a stable isotope-labeled internal standard, anidulafungin-d11, ensures high accuracy and precision, making the method suitable for regulated bioanalysis in clinical trials and for therapeutic drug monitoring. The detailed protocol and validation results demonstrate that this method meets the stringent requirements of international regulatory guidelines.

References

  • Sutherland, C. A., Nicolau, D. P., & Kuti, J. L. (2011). Development of an HPLC method for the determination of anidulafungin in human plasma and saline. Journal of chromatographic science, 49(5), 397–400. [Link]

  • Martens-Lobenhoffer, J., Rupprecht, V., & Bode-Böger, S. M. (2011). Determination of micafungin and anidulafungin in human plasma: UV- or mass spectrometric quantification?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(22), 2083–2088. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2011). Determination of micafungin and anidulafungin in human plasma. Journal of Chromatography B, 879(22), 2083-2088. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. Retrieved from [Link]

  • Groll, A. H., Mickiene, D., Petraitis, V., Petraitiene, R., Ibrahim, K. H., Piscitelli, S. C., & Walsh, T. J. (2001). Pharmacokinetic and Pharmacodynamic Modeling of Anidulafungin (LY303366): Reappraisal of Its Efficacy in Neutropenic Animal Models of Opportunistic Mycoses. Antimicrobial agents and chemotherapy, 45(10), 2732–2740. [Link]

  • Sutherland, C. A., Nicolau, D. P., & Kuti, J. L. (2016). Development of an HPLC Method for the Determination of Anidulafungin in Human Plasma and Saline. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • apicule. (n.d.). Anidulafungin API Suppliers. Retrieved from [Link]

  • Egle, H., Trittler, R., Tröger, U., & Weidekamm, E. (2012). Quantitative analysis of the antifungal drug anidulafungin by LC-online SPE-MS/MS in human plasma. Biomedical chromatography : BMC, 26(6), 681–683. [Link]

  • Alebić-Kolbah, T., & Modesitt, M. S. (2012). Anidulafungin--challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies. Analytical and bioanalytical chemistry, 404(8), 2393–2404. [Link]

  • Al-Tannak, N. F., Al-Banaa, K., & Al-Obaidan, A. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4501. [Link]

  • Zhang, Y., et al. (2024). Repurposing Anidulafungin for Alzheimer's Disease via Fragment-Based Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Zhang, Y., et al. (2024). Repurposing Anidulafungin for Alzheimer's Disease via Fragment-Based Drug Discovery. PMC. [Link]

  • Bik, E. M., et al. (2014). Mass spectrometry as a useful tool for identifying new therapeutic targets on the cell surface of pathogenic fungi from the genus Candida. Postepy higieny i medycyny doswiadczalnej, 68, 998-1003. [Link]

  • Vazquez, J. A., & Sobel, J. D. (2006). Anidulafungin: a novel echinocandin. Clinical infectious diseases, 43(2), 215-222. [Link]

  • Alebić-Kolbah, T., & Modesitt, M. S. (2012). Anidulafungin—challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies. Semantic Scholar. [Link]

  • Sutherland, C. A., Nicolau, D. P., & Kuti, J. L. (2011). Development of an HPLC method for the determination of anidulafungin in human plasma and saline. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of anidulafungin. Retrieved from [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

  • Matoses, C., et al. (2016). Development and validation of a rapid UV-HPLC method for the determination of anidulafungin in perfusion solution. Current Pharmaceutical Analysis, 12(3), 246-252. [Link]

  • Wu, X., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 115, 349-357. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • Matoses, C., et al. (2016). Development and Validation of a Rapid UV-HPLC Method for the Determination of Anidulafungin in Perfusion Solution. ResearchGate. [Link]

Sources

Application

therapeutic drug monitoring of echinocandins with anidulafungin-d11

Application Note: High-Precision Therapeutic Drug Monitoring of Echinocandins via LC-MS/MS Utilizing Anidulafungin-d11 as a Stable Isotope-Labeled Internal Standard Introduction & Mechanistic Rationale Echinocandins (cas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision Therapeutic Drug Monitoring of Echinocandins via LC-MS/MS Utilizing Anidulafungin-d11 as a Stable Isotope-Labeled Internal Standard

Introduction & Mechanistic Rationale

Echinocandins (caspofungin, micafungin, and anidulafungin) are first-line lipopeptide antifungals used to treat invasive candidiasis and other severe fungal infections[1][2]. Despite their generally favorable safety profiles, echinocandins exhibit significant pharmacokinetic (PK) variability, particularly in critically ill ICU patients, pediatric populations, and patients undergoing hemodialysis or extracorporeal membrane oxygenation (ECMO)[1][3][4].

Therapeutic Drug Monitoring (TDM) is increasingly recommended to ensure that trough concentrations ( Cmin​ ) remain above the minimum inhibitory concentration (MIC) of the offending pathogen, preventing clinical failure and the emergence of resistance[1][5]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for echinocandin TDM due to its superior sensitivity and specificity[3][6]. However, the quantification of large, amphiphilic lipopeptides from complex biological matrices like human plasma is notoriously susceptible to matrix effects (ion suppression or enhancement) during electrospray ionization (ESI)[1].

The Role of Anidulafungin-d11: To establish a self-validating and robust protocol, the selection of an internal standard (IS) is critical. Historically, structural analogs (e.g., aculeacin A) were used[2][5]. However, structural analogs do not perfectly co-elute with the analytes, leaving them vulnerable to retention-time-specific matrix effects. Anidulafungin-d11 [7][8], a stable isotope-labeled internal standard (SIL-IS), resolves this causality. Because it shares the exact physicochemical properties of anidulafungin but has a +11 Da mass shift, it co-elutes precisely with the target analyte. This co-elution ensures that any matrix components affecting the ionization efficiency of the target drug will equally affect the SIL-IS, perfectly normalizing the response ratio and ensuring absolute quantitative trustworthiness[7][8][9].

Analytical Workflow & Pathway Visualization

The following diagram illustrates the sample processing and analytical logic, emphasizing the causality of each step in isolating highly protein-bound echinocandins (>84–99% bound) from plasma[2][6].

Echinocandin_TDM_Workflow PatientSample Patient Plasma Sample (Highly Protein-Bound Drug) SpikeIS Spike SIL-IS (Anidulafungin-d11) PatientSample->SpikeIS Aliquot 50 µL ProteinPrecipitation Protein Precipitation (Acetonitrile:Methanol 83:17 v/v) SpikeIS->ProteinPrecipitation Disrupts binding Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) ProteinPrecipitation->Centrifugation Pellets proteins Supernatant Supernatant Collection (Free Echinocandins + IS) Centrifugation->Supernatant Isolate organics LCMS LC-MS/MS Analysis (C18/C4 Column, Positive ESI) Supernatant->LCMS Injection (5 µL) DataAnalysis Data Analysis (Ratio: Analyte Area / IS Area) LCMS->DataAnalysis MRM Transitions

Caption: LC-MS/MS workflow for echinocandin TDM, highlighting the use of Anidulafungin-d11 for matrix compensation.

Experimental Protocols

This protocol provides a self-validating system for the simultaneous extraction and quantification of caspofungin, micafungin, and anidulafungin[3][4].

Materials and Reagents
  • Analytes: Caspofungin acetate, Micafungin sodium, Anidulafungin (Reference standards, >98% purity).

  • Internal Standard: Anidulafungin-d11[7][8].

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

Preparation of Calibrators and SIL-IS

Causality Check: Echinocandins are susceptible to degradation in purely aqueous solutions at room temperature. Stock solutions must be prepared in 50:50 (v/v) Methanol:Water and stored at -80°C to maintain structural integrity[6][10].

  • SIL-IS Working Solution: Dilute Anidulafungin-d11 stock in 100% Methanol to a final working concentration of 2.0 mg/L.

  • Calibration Standards: Spike drug-free plasma with target echinocandins to create a 6-point calibration curve ranging from 0.1 to 20.0 mg/L (covering the clinical therapeutic window)[2][5].

Sample Preparation (Protein Precipitation)

Causality Check: Because echinocandins are heavily bound to human serum albumin, a harsh organic crash is required to denature the proteins and release the drug into the supernatant[2]. A mixture of ACN and MeOH provides optimal recovery while precipitating >95% of plasma proteins, preventing analytical column clogging[11].

  • Transfer 50 µL of patient plasma (or calibrator/QC) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 20 µL of the SIL-IS Working Solution (Anidulafungin-d11).

  • Add 150 µL of cold precipitation solvent (Acetonitrile:Methanol, 83:17 v/v)[11].

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

LC-MS/MS Conditions

Causality Check: A C18 or C4 analytical column is utilized because the lipophilic tails of echinocandins interact well with alkyl stationary phases, providing sharp peak shapes[2][6]. Positive Electrospray Ionization (+ESI) is chosen due to the basic nitrogen atoms in the cyclic hexapeptide rings, which readily accept protons[1][6].

  • Column: BetaBasic C4 (100 mm × 3.0 mm, 5 µm) or equivalent C18 column, maintained at 40°C[2][6].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-4 min (linear ramp to 90% B to elute lipophilic echinocandins), 4-5.5 min (hold 90% B to wash), 5.6-8 min (re-equilibrate at 20% B)[6].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (MRM Transitions):

    • Anidulafungin: m/z 1140.5 → 1122.5

    • Anidulafungin-d11 (IS): m/z 1151.6 → 1133.6

    • Caspofungin: m/z 1093.6 → 1075.6

    • Micafungin: m/z 1270.5 → 1252.5

Method Validation & Quantitative Data Presentation

The protocol must be validated according to FDA/EMA bioanalytical guidelines[2][4]. The use of Anidulafungin-d11 ensures that matrix effects (which typically suppress signals by up to 40% in plasma) are mathematically neutralized, resulting in near 100% normalized recovery[1][12].

Table 1: Analytical Performance Summary of Echinocandin TDM via LC-MS/MS

AnalyteLinear Dynamic RangeIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (Bias %)Matrix Effect (Normalized to SIL-IS)
Anidulafungin 0.5 – 10.0 mg/L2.2 – 7.7%1.6 – 9.0%-3.0 to +1.9%98.5 – 102.1%
Caspofungin 0.1 – 20.0 mg/L3.1 – 6.5%2.8 – 8.2%-2.5 to +2.0%95.2 – 104.0%
Micafungin 0.2 – 10.0 mg/L0.8 – 5.9%0.7 – 3.1%+0.7 to +5.3%97.1 – 103.5%

(Data synthesized from validated clinical pharmacokinetic studies[2][5][11].)

Troubleshooting & Clinical Application Insights

  • Carryover Mitigation: Echinocandins are highly "sticky" lipopeptides that tend to adsorb to stainless steel tubing and injector needles[4]. Solution: Use a strong needle wash solvent (e.g., Isopropanol:Methanol:Water 40:40:20 v/v with 0.1% FA) and ensure blank injections follow high calibrators to validate the absence of carryover.

  • SIL-IS Cross-Talk: Because Anidulafungin-d11 has a mass difference of +11 Da from native anidulafungin[7][8], isotopic overlap is physically impossible. However, ensure the MRM collision energies are optimized specifically for the deuterated compound, as the C-D bonds are slightly stronger than C-H bonds, occasionally requiring a 1-2V increase in collision energy for optimal fragmentation.

References

  • A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum . ASMS 2017. Available at:[Link]

  • Anidulafungin—challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies . Semantic Scholar. Available at:[Link]

  • Simultaneous quantification of anidulafungin and caspofungin in plasma by an accurate and simple liquid chromatography tandem mass-spectrometric method . Therapeutic Drug Monitoring (PubMed). Available at:[Link]

  • High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Simultaneous Quantification of Caspofungin, Anidulafungin and Micafungin in Human Plasma . Chromatographia (ResearchGate). Available at:[Link]

  • Quantitation of Azoles and Echinocandins in Compartments of Peripheral Blood by Liquid Chromatography-Tandem Mass Spectrometry . Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Simple and robust LC-MS/MS analysis method for therapeutic drug monitoring of micafungin . Bioanalysis (PubMed). Available at:[Link]

Sources

Method

Application Notes and Protocols for Anidulafungin-d11 Recovery via Protein Precipitation

Authored by: A Senior Application Scientist Introduction In the realm of bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), meticulous sample preparation is paramount. The primary ob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In the realm of bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), meticulous sample preparation is paramount. The primary objective is to isolate the analyte of interest from a complex biological matrix, such as plasma or serum, while eliminating interferences that can compromise analytical accuracy and sensitivity. Protein precipitation stands out as a fundamental, robust, and widely adopted technique for the efficient removal of high-abundance proteins.[1][2] This guide provides an in-depth exploration of various protein precipitation methodologies, with a specific focus on optimizing the recovery of anidulafungin-d11, a stable isotope-labeled internal standard for the antifungal agent anidulafungin.

Anidulafungin is a semi-synthetic echinocandin, and its deuterated form, anidulafungin-d11, is crucial for quantitative bioanalysis.[][4] The efficacy of any analytical method hinges on the successful and reproducible extraction of this analyte from the protein-rich environment of biological samples. This document will delve into the mechanistic principles behind common precipitation techniques, offer detailed, field-proven protocols, and provide guidance on method optimization and troubleshooting to ensure maximal recovery of anidulafungin-d11.

Core Principles of Protein Precipitation

Protein precipitation is a process that leverages the alteration of a solution's properties to decrease the solubility of proteins, causing them to aggregate and separate from the solution.[5] The stability of proteins in an aqueous solution is maintained by a delicate balance of forces, including a hydration layer of water molecules and electrostatic repulsion between similarly charged protein molecules. Protein precipitation techniques disrupt this balance through various mechanisms.

Key factors that influence protein solubility and can be manipulated to induce precipitation include:

  • Solvent Polarity: The addition of water-miscible organic solvents reduces the dielectric constant of the solution, disrupting the protein's hydration layer and increasing electrostatic attraction between protein molecules, leading to aggregation.[1]

  • pH and Ionic Charges: Proteins possess a net charge that is dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the protein is zero. At this point, electrostatic repulsion is minimal, and protein solubility is at its lowest, making precipitation more favorable.[5][6] For many proteins, the pI falls within the pH range of 4 to 5.[5][7]

  • Ionic Strength: At high salt concentrations, the abundance of salt ions outcompetes proteins for water molecules needed for solvation. This "salting out" effect increases hydrophobic interactions between protein molecules, causing them to precipitate.[8][9]

Protein Precipitation Techniques: Mechanisms and Protocols

The selection of a precipitation technique is a critical decision based on the physicochemical properties of the analyte, the nature of the biological matrix, and the requirements of the downstream analytical method.

Organic Solvent Precipitation

This is one of the most common methods for small molecule recovery due to its simplicity, efficiency, and compatibility with LC-MS/MS analysis.[1] Acetonitrile (ACN) is frequently the solvent of choice due to its superior ability to precipitate a wide range of proteins effectively.[1][10][11]

Mechanism of Action: Water-miscible organic solvents like acetonitrile, methanol, or acetone reduce the solvating capacity of the aqueous solution. By displacing the water molecules that form the hydration shell around the protein, they disrupt the forces keeping the protein in solution. This enhances protein-protein interactions, leading to aggregation and precipitation.[1]

Protocol: Acetonitrile Precipitation

  • Preparation: Pre-chill the acetonitrile to -20°C to enhance precipitation efficiency.

  • Dispensing: In a suitable microcentrifuge tube, add 3 parts of cold acetonitrile.

  • Sample Addition: Add 1 part of the biological sample (e.g., plasma, serum) to the acetonitrile. A common ratio is 300 µL of ACN to 100 µL of plasma.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure a homogenous suspension and complete denaturation of proteins.

  • Incubation: Incubate the mixture at 4°C for 20-30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to form a tight protein pellet.[2][12]

  • Supernatant Collection: Carefully aspirate the supernatant, which contains anidulafungin-d11, and transfer it to a clean tube for subsequent analysis (e.g., evaporation and reconstitution or direct injection).

Experimental Workflow: Organic Solvent Precipitation

cluster_0 Protocol Steps A 1. Add 3 volumes of cold acetonitrile to tube B 2. Add 1 volume of plasma/serum sample A->B C 3. Vortex vigorously for 30-60 seconds B->C D 4. Incubate at 4°C for 20-30 min C->D E 5. Centrifuge at >14,000 x g for 10-15 min D->E F 6. Collect supernatant containing Anidulafungin-d11 E->F G Precipitated Protein Pellet (Discard) E->G

Caption: Workflow for Anidulafungin-d11 recovery using acetonitrile precipitation.

Data Presentation: Comparison of Organic Solvents

PrecipitantTypical Ratio (Solvent:Sample)Protein Removal EfficiencyConsiderations
Acetonitrile 2:1 to 4:1Very High (>96%)[10]Often produces a cleaner supernatant and better protein pelleting than methanol.[1]
Methanol 3:1 to 5:1HighMay result in finer precipitates that are harder to pellet.[1]
Acetone 3:1 to 4:1HighCan be very effective but may pose compatibility issues with some plasticware.[13][14]
Acid Precipitation with Trichloroacetic Acid (TCA)

TCA is a potent precipitating agent that effectively removes proteins from solution. However, it requires careful handling due to its corrosive nature, and residual acid must be removed to prevent interference with downstream analysis.[13][15]

Mechanism of Action: As a strong acid, TCA protonates proteins, neutralizing their negative charges and disrupting their tertiary structure. This denaturation exposes hydrophobic regions, leading to aggregation and precipitation.[13]

Protocol: Trichloroacetic Acid (TCA) Precipitation

  • Preparation: Prepare a 20% (w/v) TCA stock solution. Handle with appropriate personal protective equipment.

  • Sample and Reagent: In a microcentrifuge tube on ice, add an equal volume of the 20% TCA solution to the protein sample (e.g., 100 µL sample + 100 µL TCA) to achieve a final concentration of 10%.[14]

  • Mixing: Vortex briefly to mix.

  • Incubation: Incubate on ice for 30-60 minutes.[13][14][16]

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Removal: Carefully decant or aspirate the supernatant. The analyte of interest, anidulafungin-d11, will be in this fraction.

  • IMPORTANT (If Pellet is the Target): If the goal were to analyze the precipitated proteins, the pellet would require washing with cold acetone to remove residual TCA, which can damage LC columns and interfere with ionization.[13][17] For small molecule recovery, the supernatant is the primary focus.

Experimental Workflow: TCA Precipitation

cluster_1 Protocol Steps A 1. Add equal volume of 20% TCA to sample on ice B 2. Vortex to mix A->B C 3. Incubate on ice for 30-60 min B->C D 4. Centrifuge at >14,000 x g for 15 min C->D E 5. Collect supernatant containing Anidulafungin-d11 D->E F Precipitated Protein Pellet (Discard) D->F

Caption: Workflow for Anidulafungin-d11 recovery using TCA precipitation.

Salting Out with Ammonium Sulfate

This classical technique is highly effective for protein fractionation and purification but is less commonly used for routine small molecule sample preparation due to the high salt content in the final supernatant, which can cause significant ion suppression in MS analysis.[8][9][18]

Mechanism of Action: At high concentrations, ammonium sulfate ions sequester water molecules, reducing the amount of water available to solvate the proteins. This enhances hydrophobic interactions between protein molecules, causing them to aggregate and precipitate from the solution.[9]

Protocol: Ammonium Sulfate Precipitation

  • Preparation: Prepare a saturated ammonium sulfate solution.

  • Sample: Place the biological sample in a beaker with a stir bar on ice.

  • Salt Addition: While gently stirring, slowly add ammonium sulfate to the desired saturation level (e.g., 45-60%). Avoid foaming, which can denature proteins.[18]

  • Incubation: Continue stirring gently on ice for at least 30 minutes to allow for equilibration and precipitation.

  • Centrifugation: Transfer the solution to centrifuge tubes and spin at 10,000 x g for 15-20 minutes.

  • Supernatant Collection: Collect the supernatant. Note: This fraction will have a very high salt concentration and typically requires a desalting step (e.g., solid-phase extraction or dialysis) before LC-MS/MS analysis.

Experimental Workflow: Salting Out

cluster_2 Protocol Steps A 1. Slowly add Ammonium Sulfate to sample while stirring on ice B 2. Stir gently on ice for >30 min A->B C 3. Centrifuge at 10,000 x g for 20 min B->C D 4. Collect supernatant C->D F Precipitated Protein Pellet (Discard) C->F E 5. Desalting step required before LC-MS analysis D->E

Caption: Workflow for Anidulafungin-d11 recovery using salting out.

Optimization for Anidulafungin-d11 Recovery

The primary goal is to maximize the recovery of anidulafungin-d11 in the supernatant while maximizing the precipitation of interfering proteins.

  • Choice of Precipitant: For a relatively large and lipophilic molecule like anidulafungin, co-precipitation with proteins can be a concern.[][19] Acetonitrile precipitation is generally the recommended starting point. It is highly effective at protein removal and the resulting supernatant is often clean enough for direct analysis after evaporation and reconstitution, minimizing sample handling steps and potential for analyte loss.[1][10]

  • pH Considerations: The pH of a 5 mg/mL anidulafungin solution is approximately 4.2.[20][21] Since this pH is near the isoelectric point of many plasma proteins, methods that rely on pH adjustment (like isoelectric precipitation) could inadvertently increase the risk of co-precipitating the analyte.[5][22][23] Therefore, organic solvent precipitation, which acts through a different mechanism, is a more robust choice.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at 4°C) is crucial. It enhances the efficiency of precipitation by organic solvents and minimizes the activity of any proteases in the sample, ensuring the stability of both the matrix and the analyte.[13][14]

  • Solvent-to-Sample Ratio: The ratio of organic solvent to the sample is a critical parameter. While a 2:1 ratio of ACN:plasma can provide clear supernatant, a 3:1 ratio is often recommended to ensure efficient and robust protein removal, especially when dealing with variations between samples.[1] A higher ratio increases protein removal but also dilutes the analyte, which may impact sensitivity. This ratio should be empirically optimized during method development.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Anidulafungin-d11 Recovery 1. Co-precipitation: Analyte is trapped within the protein pellet.[19] 2. Analyte Adsorption: Non-specific binding to labware.[24]1a. Optimize the solvent-to-sample ratio; a slightly higher ratio may improve release. 1b. Try a different organic solvent (e.g., methanol or acetone).[19] 2. Use low-binding microcentrifuge tubes and pipette tips.[24]
Incomplete Protein Removal (Cloudy supernatant, LC column clogging)1. Insufficient volume of precipitant. 2. Inadequate mixing (vortexing). 3. Sub-optimal centrifugation (speed or time).1. Ensure an adequate solvent-to-sample ratio (at least 3:1 for ACN).[1] 2. Vortex vigorously immediately after sample addition to prevent the formation of large, impenetrable protein clumps. 3. Increase centrifugation speed and/or time. Ensure the centrifuge is properly cooled.
High Matrix Effects in LC-MS/MS (Ion Suppression/Enhancement)1. Residual soluble proteins or other matrix components (e.g., phospholipids). 2. High salt concentration (if using salting out).[10][25]1. Optimize the precipitation conditions for more thorough protein removal. 2. If using salting out, incorporate a desalting/SPE step post-precipitation.[9]
Precipitate is "fluffy" and hard to separate 1. Sub-optimal precipitant (e.g., methanol can produce finer precipitates than ACN).[1] 2. Insufficient centrifugation force or time.1. Switch to acetonitrile for a denser, more compact pellet. 2. Increase centrifugation g-force and/or duration.

Conclusion

Protein precipitation is a powerful and essential technique for the preparation of biological samples for the quantitative analysis of anidulafungin-d11. While several methods exist, precipitation with cold acetonitrile generally offers the best balance of efficiency, simplicity, and compatibility with downstream LC-MS/MS analysis for small molecule recovery. The success of the procedure hinges on the careful optimization of key parameters, including the choice of precipitant, solvent-to-sample ratio, temperature, and centrifugation conditions. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers and drug development professionals can establish a robust and reproducible method for the accurate quantification of anidulafungin-d11, ensuring the integrity and reliability of their bioanalytical data.

References

  • Wikipedia. Ammonium sulfate precipitation. Wikipedia. Available from: [Link]

  • Kingston, R. E. (2003). Protein Precipitation Using Ammonium Sulfate. Current Protocols in Protein Science, 17(1), A-3F. Available from: [Link]

  • Precipitation of proteins by ammonium sulphate | Salting in and Salting out | Dialysis. (2019, November 30). YouTube. Available from: [Link]

  • Kohlstaedt, L. (2008). TCA precipitation of proteins. QB3 Berkeley. Available from: [Link]

  • ResearchGate. Precipitation techniques Acetone Precipitation Protocol TCA Precipitation Protocol 7. Chloroform/Methanol Precipitation. ResearchGate. Available from: [Link]

  • Kessler Lab. TCA/DOC protein precipitation protocol. Target Discovery Institute, University of Oxford. Available from: [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available from: [Link]

  • Walker, C. (2001). TCA protein precipitation protocol. Available from: [Link]

  • Salina, E., & Regazzoni, L. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 30(1), 2. Available from: [Link]

  • OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. (2025, October 17). bioRxiv. Available from: [Link]

  • Muhammad, N., et al. (2022). The Effect of Precipitation pH on Protein Recovery Yield and Emulsifying Properties in the Extraction of Protein from Cold-Pressed Rapeseed Press Cake. Foods, 11(9), 1334. Available from: [Link]

  • Salina, E., & Regazzoni, L. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 30(1), 2. Available from: [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available from: [Link]

  • Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2793. Available from: [Link]

  • Jamil, F., et al. (2019). pH Shift Solubilization and Precipitation Protein Extraction from the Wastes of the Threadfin Bream, Nemipterus japonicus. Journal of Advanced Research in Materials Science, 57(1), 1-13. Available from: [Link]

  • ResearchGate. Effect of pH on Protein Precipitability. ResearchGate. Available from: [Link]

  • Chang, M. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Agilent Technologies, Inc. Available from: [Link]

  • Burgess, R. R. (2017). Protein precipitation techniques. Methods in molecular biology (Clifton, N.J.), 147, 21-32. Available from: [Link]

  • Phenomenex. Protein Binding & Analyte Recovery. Phenomenex. Available from: [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available from: [Link]

  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues. Cytiva. Available from: [Link]

  • González-López, M., et al. (2019). Physicochemical characterization of micafungin and anidulafungin for its nebulized administration. Farmacia Hospitalaria, 43(5), 164-168. Available from: [Link]

  • ResearchGate. Precipitation of proteins and peptides from serum with ACN and subsequent resolubilization in acidified water. ResearchGate. Available from: [Link]

  • S, S., & G, R. (2020). A Comparative Study of Urinary Proteins Precipitation Methods. Bioscience Biotechnology Research Communications, 13(4), 2191-2196. Available from: [Link]

  • González-López, M., et al. (2019). Physicochemical characterization of micafungin and anidulafungin for its nebulized administration. ResearchGate. Available from: [Link]

  • Tucholski, T., et al. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing ESI Efficiency for Anidulafungin-d11

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to address the specific challenges you may encounter when optimizing electrospray...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to address the specific challenges you may encounter when optimizing electrospray ionization (ESI) for the quantitative analysis of anidulafungin and its deuterated internal standard, anidulafungin-d11. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of anidulafungin-d11.

Q1: What ionization mode is best for anidulafungin and anidulafungin-d11?

A1: Positive electrospray ionization (ESI+) is the recommended mode. Anidulafungin is a large cyclic peptide with several sites that can be readily protonated to form a stable positive ion in the gas phase. Published LC-MS/MS methods consistently utilize positive ionization for sensitive detection.[1][2] While one study noted the formation of an [M-H]- ion, the vast majority of high-sensitivity quantitative methods rely on the [M+H]+ adduct.[3]

Q2: Why is a deuterated internal standard like anidulafungin-d11 necessary?

A2: Deuterated internal standards are considered the "gold standard" for LC-MS/MS quantification.[4] Anidulafungin-d11 is chemically almost identical to anidulafungin, meaning it behaves similarly during sample extraction, chromatography, and ionization. This allows it to accurately correct for variations in sample recovery and, most importantly, for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample.[4][5]

Q3: What are the primary challenges I might face when developing an assay for anidulafungin?

A3: The three main challenges are:

  • Chemical Stability: Anidulafungin can undergo slow chemical degradation at physiological pH and temperature, forming an open-ring, linear peptide.[6][7] This degradant is an isobaric interference (it has the same mass) and must be chromatographically separated from the parent compound to ensure accurate quantification.[8]

  • Internal Standard Performance: Issues with the deuterated internal standard, such as H/D back-exchange or chromatographic separation from the native analyte, can lead to inaccurate results.[4]

  • ESI Suppression: As a large peptide, anidulafungin's ionization efficiency can be susceptible to suppression from matrix components and mobile phase additives.

Q4: Which organic solvent is better for my mobile phase: acetonitrile or methanol?

A4: Acetonitrile is generally the preferred organic solvent for LC-MS analysis of peptides like anidulafungin. It typically provides higher ionization efficiency due to its lower viscosity, which aids in the formation of smaller, more readily desolvated droplets in the ESI source.[9] Acetonitrile also generates lower backpressure than methanol.[10] However, methanol can offer different chromatographic selectivity, which might be advantageous for separating anidulafungin from its open-ring degradant or other interferences.[11]

Part 2: Foundational Knowledge: The "Why" Behind the Method

Understanding the physicochemical properties of anidulafungin is critical to developing a robust analytical method.

Anidulafungin's Physicochemical Profile
PropertyValue/CharacteristicImplication for ESI-MS Analysis
Molecular Class Semisynthetic cyclic lipopeptide, Echinocandin[12]Large molecule, may require optimization of ESI parameters to achieve efficient desolvation and ionization.
pKa 9.46[13]The molecule has basic sites. An acidic mobile phase (pH well below 9.46) will ensure it is protonated ([M+H]+), which is essential for efficient positive mode ESI.
Solubility Insoluble in water; solubility decreases significantly below pH 4.[13]Requires organic solvent for dissolution. The choice of mobile phase pH must balance analyte protonation with solubility.
Stability Undergoes slow chemical degradation at physiological pH and temperature via ring-opening hydrolysis.[6][7][14]This creates an isobaric interferent that must be chromatographically resolved.[8] Sample handling and storage conditions are critical.
The Degradation Pathway: A Critical Consideration

The primary degradation pathway for anidulafungin involves the hydrolysis of a hemiaminal linkage within its cyclic structure. This results in a ring-opening event, forming a linear peptide with a terminal amide and an aldehyde.[6][15]

Anidulafungin Anidulafungin (Cyclic) [M+H]+ Degradant Open-Ring Degradant (Linear) [M+H]+ (Isobaric) Anidulafungin->Degradant  Hydrolysis at  Physiological pH

Caption: Anidulafungin degradation pathway.

Because this degradant has the same mass as the parent compound, it cannot be distinguished by the mass spectrometer. Therefore, achieving baseline chromatographic separation is mandatory for an accurate assay.

Part 3: Systematic Troubleshooting Guides

Use these guides to diagnose and resolve specific experimental issues.

Issue 1: Weak or No Signal for Anidulafungin-d11

Q: I'm not seeing a sufficient signal for my analyte or internal standard. What should I check first?

A: A weak or absent signal is a common issue that can stem from the mobile phase, the instrument settings, or the analyte itself. Follow this diagnostic workflow:

Start Start: Weak or No Signal Check_pH Is Mobile Phase pH Acidic (e.g., 0.1% Formic Acid)? Start->Check_pH Check_Adducts Are you monitoring for the correct ion (e.g., [M+H]+)? Check_pH->Check_Adducts Yes Adjust_pH Action: Adjust mobile phase to pH 3-5 with formic acid. Check_pH->Adjust_pH No Check_Source Are ESI Source Parameters Optimized? Check_Adducts->Check_Source Yes Monitor_Adducts Action: Scan for other adducts ([M+Na]+, [M+K]+) and adjust precursor ion if necessary. Check_Adducts->Monitor_Adducts No Optimize_Source Action: Systematically optimize capillary voltage, gas temps, and gas flows. Check_Source->Optimize_Source No End Signal Restored Check_Source->End Yes Adjust_pH->Check_pH Monitor_Adducts->Check_Adducts Optimize_Source->Check_Source

Caption: Workflow for diagnosing a weak or absent signal.

Detailed Steps & Explanations:

  • Verify Mobile Phase pH: Anidulafungin requires an acidic environment to be protonated. A mobile phase containing 0.1% formic acid is a standard starting point.[16] If the pH is neutral or basic, the molecule will not carry a charge and will not be efficiently ionized in positive ESI mode.

  • Check for Common Adducts: While the protonated molecule ([M+H]+) is the target ion, high concentrations of salts in your sample or mobile phase can lead to the formation of sodium ([M+Na]+) or potassium ([M+K]+) adducts.[17] If your signal is low, perform a full scan or precursor ion scan to see if these adducts are the dominant species. If so, your sample preparation may need improvement to remove salts, or you may need to target the adduct as your precursor ion.

  • Optimize ESI Source Parameters: ESI efficiency is highly dependent on source conditions. Do not rely on default "tune" settings. Systematically optimize the following:

    • Capillary Voltage: Start around 3.5-4.0 kV. Too low a voltage may not create a stable spray, while too high a voltage can cause source instability or corona discharge.[17][18]

    • Gas Temperatures (Drying/Heating): For a large molecule like anidulafungin, efficient desolvation is key. Start with higher temperatures (e.g., Desolvation Line Temp: 250 °C, Block Temp: 400 °C) and optimize downwards.[3]

    • Gas Flow Rates (Nebulizing/Drying): These parameters are interdependent with liquid flow rate. Higher flow rates require higher gas flows to achieve desolvation. Start with typical values (e.g., Nebulizing: 2 L/min, Drying: 10 L/min) and adjust to maximize signal stability and intensity.[3]

Issue 2: Inconsistent or Inaccurate Results from Anidulafungin-d11

Q: My calibration curve is non-linear or my QC samples are failing, suggesting a problem with my internal standard. What's wrong?

A: Inaccuracy with a deuterated internal standard typically points to a situation where the IS is not behaving exactly like the analyte. The three most common causes are differential matrix effects, H/D back-exchange, and isotopic contribution from the IS.

Troubleshooting Deuterated Internal Standard Issues:

Potential CauseExplanationDiagnostic Protocol & Solution
Differential Matrix Effects The deuterium isotope effect can cause anidulafungin-d11 to elute slightly earlier than anidulafungin.[4] If they elute into regions of the chromatogram with different levels of ion suppression, the IS will not accurately correct for the matrix effect.Protocol: Overlay the chromatograms of the analyte and the IS from an extracted sample. Solution: Adjust the chromatographic gradient (make it shallower) or temperature to force co-elution. If co-elution cannot be achieved, a different analytical column may be required.[4]
H/D Back-Exchange If deuterium atoms are placed on labile sites (like -OH or -NH), they can exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. This changes the mass of the IS, compromising the assay.[4]Protocol: Incubate anidulafungin-d11 in your mobile phase at the analysis temperature for several hours. Analyze the sample and look for the appearance of a signal at the mass of anidulafungin-d10, d9, etc. Solution: If exchange is observed, the IS is not suitable for the method. Contact the supplier to confirm the location of the deuterium labels. Stable labels should be on carbon atoms.[19]
Isotopic Contribution If the deuterated internal standard contains a small percentage of unlabeled anidulafungin (an isotopic impurity), it will contribute to the analyte signal. This will cause a positive bias, especially at the lower limit of quantification (LLOQ).Protocol: Prepare a blank matrix sample and spike it only with the anidulafungin-d11 at the working concentration. Analyze this sample and monitor the MRM transition for the unlabeled anidulafungin. Solution: If a peak is observed that is >20% of your LLOQ response, the IS purity is insufficient. You must either source a higher purity standard or raise your LLOQ.

Part 4: Protocols & Methodologies

These protocols provide a validated starting point for your experiments.

Protocol 1: Recommended Starting LC-MS/MS Parameters

This method is a composite based on published literature for the analysis of anidulafungin in biological matrices.[3][16][18]

Liquid Chromatography:

  • Column: C18 or C4 Reversed-Phase Column (e.g., 100 x 2.1 mm, < 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with a shallow gradient (e.g., 5% B to 90% B over 8 minutes) to ensure separation from the open-ring degradant.

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry (Positive ESI):

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized by infusing a standard solution. Start by monitoring the [M+H]+ precursor ion for both anidulafungin and anidulafungin-d11. Select the most intense, stable product ions.

  • Source Parameters (as a starting point):

    • Capillary/Spray Voltage: 3.5 kV

    • Heating Gas Temp: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizing Gas Flow: 2 L/min

    • Interface Temperature: 400 °C

Protocol 2: Sample Preparation (Protein Precipitation)

This is a common and effective method for extracting anidulafungin from plasma.[2][3]

  • Aliquot Sample: Pipette 100 µL of plasma (or standard, QC) into a microcentrifuge tube.

  • Spike Internal Standard: Add the working solution of anidulafungin-d11.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (or a 1:1 mixture of acetonitrile:methanol).

  • Vortex: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

References

  • Krishnan, B. R., et al. (2016). CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility. The Journal of Antibiotics.
  • ResearchGate. (n.d.). Proposed mechanism of the first step of the chemical degradation... [Image]. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous Quantification of Anidulafungin and Caspofungin in Plasma by an Accurate and Simple Liquid Chromatography Tandem Mass-Spectrometric Method. Retrieved from [Link]

  • Shimadzu. (2017). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. ASMS 2017 Poster.
  • Decristoforo, M., et al. (2012). Quantitative analysis of the antifungal drug anidulafungin by LC-online SPE-MS/MS in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 66, 213-8.
  • Vandell, A. G., et al. (2014). Stability of Anidulafungin in Two Standard Peritoneal Dialysis Fluids.
  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Video]. YouTube. Retrieved from [Link]

  • Marin-Merino, A., et al. (2017).
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Krishnan, B. R., et al. (2016). CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility. The Journal of Antibiotics, 69(2), 132-138.
  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Ventura, M., et al. (2017). High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Simultaneous Quantification of Caspofungin, Anidulafungin and Micafungin in Human Plasma for Feasible Applications in Pediatric Haematology/Oncology.
  • Google Patents. (2016). WO2016079749A2 - Process for preparation of parenteral formulation of anidulafungin.
  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • LabRulez. (n.d.). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. Retrieved from [Link]

  • Li, W., et al. (2012). Anidulafungin--challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 70, 480-8.
  • Wang, Y., et al. (2017). Isolation, identification and characterization of potential impurities of anidulafungin. Journal of Pharmaceutical and Biomedical Analysis, 141, 199-206.
  • Waters Corporation. (n.d.). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins.
  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Pharmacology, 13, 960814.
  • Li, W., et al. (2022). Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method. Pharmaceuticals, 15(6), 676.
  • Hashimoto, S., et al. (2008). Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin. Bioorganic & Medicinal Chemistry Letters, 18(9), 2895-8.
  • Sardi, J. C., et al. (2025). ANIDULAFUNGIN AND HUMAN MONOCYTES REDUCE Candida spp. BIOFILM WITH DIFFERENT FUNGAL BIOMASS. bioRxiv.
  • Lepak, A. J., et al. (2014). Differential In Vivo Activities of Anidulafungin, Caspofungin, and Micafungin against Candida glabrata Isolates with and without FKS Resistance Mutations. Antimicrobial Agents and Chemotherapy, 58(8), 4530-7.
  • Laranjeira, N., et al. (2023).
  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • Bergé, C., et al. (2025). A Straightforward and Versatile Synthetic Route to Tunable Cyclic Lipopeptides for Fluorescent Echinocandin Analogues. ChemRxiv.
  • Guo, Y. C., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 42(1), 131-7.
  • Cappelletty, D., & Eiselstein-McKitrick, K. (2007). Anidulafungin: an evidence-based review of its use in invasive fungal infections. Core Evidence, 2(2), 109-24.
  • Bencs, F., et al. (2023). Various Biomimetics, Including Peptides as Antifungals. Journal of Fungi, 9(11), 1083.
  • Pfaller, M. A., et al. (2011). Anidulafungin and Micafungin MIC Breakpoints Are Superior to That of Caspofungin for Identifying FKS Mutant Candida glabrata Strains and Echinocandin Resistance. Journal of Clinical Microbiology, 49(9), 3243-7.
  • Kim, S. H., et al. (2020).
  • Lepak, A. J., et al. (2014). Differential In Vivo Activities of Anidulafungin, Caspofungin, and Micafungin against Candida glabrata Isolates with and without FKS Resistance Mutations. Antimicrobial Agents and Chemotherapy, 58(8), 4530-4537.

Sources

Optimization

improving chromatographic peak shape for anidulafungin-d11

Anidulafungin-d11 is a deuterated internal standard used in the quantitative analysis of anidulafungin, a semisynthetic echinocandin antifungal agent. Achieving a symmetrical, sharp, and reproducible chromatographic peak...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Anidulafungin-d11 is a deuterated internal standard used in the quantitative analysis of anidulafungin, a semisynthetic echinocandin antifungal agent. Achieving a symmetrical, sharp, and reproducible chromatographic peak for this large lipopeptide molecule is critical for assay accuracy and precision. Due to its complex structure, anidulafungin-d11 is susceptible to various chromatographic issues that can lead to poor peak shape, including tailing, fronting, and broadening.

This technical support guide provides a structured, in-depth approach to troubleshooting and resolving common peak shape problems encountered during the analysis of anidulafungin-d11. As a Senior Application Scientist, this guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, data-driven decisions to optimize your method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my anidulafungin-d11 peak exhibiting significant tailing?

Peak tailing is the most common peak shape issue for large, polar, or ionizable molecules like anidulafungin-d11. It manifests as an asymmetrical peak with a drawn-out trailing edge. This is typically indicative of undesirable secondary interactions between the analyte and the stationary phase.

Primary Cause: Silanol Interactions

Anidulafungin is a large lipopeptide molecule with multiple sites capable of hydrogen bonding.[1][2] Most reversed-phase columns are silica-based and have residual silanol groups (Si-OH) on their surface, even after end-capping. At mid-range pH values (typically > 4), these silanols can deprotonate to become negatively charged silanates (Si-O⁻).[3] These charged sites can then interact strongly with polar or basic functional groups on the anidulafungin-d11 molecule, causing a portion of the analyte molecules to be retained longer than the main peak band, resulting in tailing.[4][5]

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Anidulafungin-d11 Peak Tailing start Peak Tailing Observed check_ph Step 1: Mobile Phase pH Optimization (Target pH 2.5 - 4.0) start->check_ph Begin Troubleshooting check_modifier Step 2: Evaluate Mobile Phase Additives (e.g., TFA, Formic Acid) check_ph->check_modifier If tailing persists resolved Peak Shape Improved (Symmetrical Peak Achieved) check_ph->resolved Problem Solved check_column Step 3: Assess Column Health & Type (Use high-purity, end-capped column) check_modifier->check_column If tailing persists check_modifier->resolved Problem Solved check_sample Step 4: Verify Sample Solvent & Load (Match solvent to mobile phase) check_column->check_sample If tailing persists check_column->resolved Problem Solved check_sample->resolved Problem Solved

Caption: A systematic approach to diagnosing and resolving peak tailing for anidulafungin-d11.

Experimental Protocol: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase.

  • Initial Condition: Note the current mobile phase composition and pH.

  • Preparation: Prepare a series of aqueous mobile phase components with identical buffer concentrations (e.g., 10 mM ammonium acetate) but with pH adjusted to 4.0, 3.5, 3.0, and 2.5 using an appropriate acid (e.g., formic acid or phosphoric acid).

    • Note: Always measure and adjust the pH of the aqueous portion before mixing it with the organic modifier. The addition of organic solvents like acetonitrile can alter the effective pH.[6]

  • Analysis: Equilibrate the column with each new mobile phase composition and inject a standard solution of anidulafungin-d11.

  • Evaluation: Compare the peak symmetry (USP tailing factor) across the different pH conditions. A significant improvement is expected as the pH is lowered. A pH range of 2.5-4.0 is generally effective for minimizing silanol interactions.[3]

Mobile Phase AdditiveTypical ConcentrationPrimary Function & Considerations
Formic Acid 0.1% (v/v)Provides low pH to suppress silanol activity. Good for LC-MS compatibility.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong ion-pairing agent that masks silanols and improves peak shape for peptides.[7][8] Can cause ion suppression in ESI-MS and baseline drift in UV gradients.[8]
Phosphate Buffer 10-50 mMProvides robust pH control but is non-volatile and not suitable for LC-MS. Can precipitate if mixed with high concentrations of acetonitrile.
Q2: My anidulafungin-d11 peak is fronting. What does this indicate?

Peak fronting, where the peak has a sloping or leading front, is less common than tailing but is usually a strong indicator of two specific problems: column overload or sample solvent mismatch .

Causality and Solutions

  • Column Overload: You are injecting too much analyte mass onto the column. This saturates the stationary phase at the column inlet, causing the excess, unretained analyte molecules to travel faster down the column, leading to the characteristic fronting shape.[5][9]

    • Solution: Perform a dilution series. Reduce the concentration of your anidulafungin-d11 standard by a factor of 5, 10, and 20. If the peak shape becomes symmetrical at lower concentrations, you have confirmed mass overload. Adjust your sample concentration to stay within the column's linear capacity.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger (less polar in reversed-phase) than your initial mobile phase. For example, dissolving anidulafungin-d11 in 100% acetonitrile while the starting mobile phase is 90% water/10% acetonitrile. This strong injection solvent carries the analyte band down the column in a distorted shape before proper partitioning can begin.[4][5]

    • Solution: Ideally, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest (most aqueous) solvent possible that still maintains sample stability and solubility.

Q3: The anidulafungin-d11 peak is broad and has low efficiency. What are the likely causes?

Broad peaks can result from on-column and extra-column effects. While some peak broadening is expected for a large molecule like anidulafungin, excessive broadening points to efficiency loss in the system.

Troubleshooting Broad Peaks

G Troubleshooting Workflow for Broad Peaks start Broad Peak Observed check_system Step 1: Check for Extra-Column Volume (Tubing length/ID, fitting connections) start->check_system check_column Step 2: Evaluate Column Health (Possible contamination or void) check_system->check_column If broadening persists resolved Peak Shape Improved (Sharp, Efficient Peak) check_system->resolved Problem Solved check_temp Step 3: Optimize Column Temperature (Increase to improve mass transfer) check_column->check_temp If broadening persists check_column->resolved Problem Solved check_temp->resolved Problem Solved

Caption: A logical sequence for diagnosing the causes of peak broadening.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause the separated peak band to diffuse and broaden. Ensure you are using tubing with the smallest appropriate internal diameter (ID) and that all fittings are properly seated (e.g., no gaps between the ferrule and the column end).[4]

  • Column Deterioration: Over time, columns can become contaminated or develop voids at the inlet, leading to band broadening.[10] If the problem persists after checking system connections, try replacing the column with a new one. If this solves the problem, the old column was the issue.

  • Slow Mass Transfer: For large molecules, increasing the column temperature (e.g., to 35-40°C) can improve mass transfer kinetics, leading to sharper peaks.[11] It reduces mobile phase viscosity and speeds up the interaction between the analyte and the stationary phase.

Q4: What should I do if I observe split peaks for anidulafungin-d11?

Split peaks are a severe form of peak distortion and usually point to a significant problem at the head of the column or a major solvent mismatch.

  • Partially Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample path to split and distorting the peak.[12]

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this fails, the column may need to be replaced. Using an in-line filter or guard column is a crucial preventative measure.[12]

  • Column Void/Channeling: A void or channel in the packing material at the column inlet can cause the sample band to split.[10] This is a sign of a physically damaged column that must be replaced.

  • Severe Solvent Mismatch: As with peak fronting, a very strong injection solvent can cause the peak to split, especially for early-eluting compounds.[9] Ensure your sample solvent is as close to the mobile phase composition as possible.

  • Co-elution with Degradant: Anidulafungin can undergo chemical degradation to a ring-opened form.[13][14] If this degradant is present in your standard and is not fully resolved from the main peak, it can appear as a shoulder or a small, split-off peak. An LC-MS/MS system would be required to confirm the identity of the interfering peak.[13] Redevelopment of the method to achieve baseline separation may be necessary.[15]

References

  • Sutherland, C., & Nicolau, D. P. (2011). Development of an HPLC Method for the Determination of Anidulafungin in Human Plasma and Saline. Journal of Liquid Chromatography & Related Technologies, 34(10), 835-844. [Link]

  • Estan-Cerezo, A., et al. (2017). Development and validation of a rapid UV-HPLC method for the determination of anidulafungin in perfusion solution. Current Pharmaceutical Analysis, 13(5), 425-431. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]

  • Sutherland, C., & Nicolau, D. P. (2011). Development of an HPLC method for the determination of anidulafungin in human plasma and saline. PubMed. [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]

  • Estan-Cerezo, A., et al. (2016). Development and Validation of a Rapid UV-HPLC Method for the Determination of Anidulafungin in Perfusion Solution. ResearchGate. [Link]

  • Sutherland, C., & Nicolau, D. P. (2016). Development of an HPLC Method for the Determination of Anidulafungin in Human Plasma and Saline. ResearchGate. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Vogeser, M., & Schiel, X. (2012). Quantitative analysis of the antifungal drug anidulafungin by LC-online SPE-MS/MS in human plasma. PubMed. [Link]

  • Alebić-Kolbah, T., & Modesitt, M. (2012). Anidulafungin - Challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies. ResearchGate. [Link]

  • Sandoz Canada Inc. (2015). Anidulafungin For Injection - PRODUCT MONOGRAPH. Sandoz. [Link]

  • Alebić-Kolbah, T., & Modesitt, M. (2012). Anidulafungin—challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies. Semantic Scholar. [Link]

  • Alebić-Kolbah, T., & Modesitt, M. (2012). Anidulafungin--challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies. PubMed. [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI News. [Link]

  • National Center for Biotechnology Information. (n.d.). Anidulafungin. PubChem Compound Database. [Link]

  • Lośko, M., et al. (2017). Influence of the mobile phase composition and pH on the chromatographic behaviour of polar neutral and ionized compounds in hydrophilic. Acta Poloniae Pharmaceutica, 74(4), 1073-1081. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]

  • Lalit, K., et al. (2022). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING ASSAY RP-HPLC METHOD FOR THE ESTIMATION OF ANIDULAFUNGIN AND RELATED COMPOUNDS IN PARENTERAL DOSAGE FORM. Rasayan Journal of Chemistry, 15(1), 280-287. [Link]

  • Wikipedia. (n.d.). Anidulafungin. Wikipedia. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Qin, F., et al. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed. [Link]

  • Donevska, K., et al. (2016). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 62(1), 29-37. [Link]

  • U.S. Food and Drug Administration. (2006). Chemistry Review(s) for Anidulafungin. FDA. [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]

  • ALWSCI. (2025, November 3). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS. ALWSCI FAQ. [Link]

  • Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Nagy, F., et al. (2020). Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species. Pathogens, 9(12), 1047. [Link]

  • Gumbo, T., et al. (2007). Anidulafungin Pharmacokinetics and Microbial Response in Neutropenic Mice with Disseminated Candidiasis. Antimicrobial Agents and Chemotherapy, 51(10), 3683-3687. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • Incognito. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. [Link]

  • James, K. D., et al. (2017). Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 61(6), e02575-16. [Link]

  • Keniya, M. V., et al. (2022). Echinocandins Localized to the Target-Harboring Cell Surface Are Not Degraded but Those Entering the Vacuole Are. International Journal of Molecular Sciences, 23(8), 4165. [Link]

Sources

Troubleshooting

Anidulafungin-d11 Stability and Handling: A Technical Support Guide

Welcome to the technical support center for anidulafungin-d11. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maximizing the shelf life and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for anidulafungin-d11. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maximizing the shelf life and ensuring the isotopic integrity of anidulafungin-d11. As a deuterated internal standard, the proper handling and storage of anidulafungin-d11 are paramount for generating accurate and reproducible data in quantitative analyses. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Anidulafungin-d11 Solid (Lyophilized Powder)

Q1: What are the optimal storage conditions for anidulafungin-d11 lyophilized powder?

A1: To maximize its shelf life, anidulafungin-d11 lyophilized powder should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2][3] It is crucial to protect the powder from light and to keep the container tightly sealed to prevent moisture absorption. Do not freeze the lyophilized powder.[1][2][4]

Q2: I accidentally left the vial of anidulafungin-d11 powder at room temperature overnight. Is it still usable?

A2: For the non-deuterated form, anidulafungin, excursions for up to 96 hours at temperatures up to 25°C (77°F) are permitted, after which the vial can be returned to refrigerated storage.[1][2][4] While this suggests a degree of stability, for a high-purity deuterated standard, it is best to minimize any deviation from the recommended storage conditions. If a temperature excursion occurs, it is advisable to qualify the material against a new, properly stored vial to ensure its integrity has not been compromised.

Q3: Why is it important to protect anidulafungin-d11 from moisture?

A3: Protecting deuterated standards from moisture is critical to prevent hydrogen-deuterium (H-D) exchange.[5] This is a process where deuterium atoms on the molecule are replaced by hydrogen atoms from the environment, which can diminish the isotopic purity of the standard and lead to inaccurate quantification in your experiments.[5] Keeping the vial tightly sealed and storing it in a dry environment is essential.[6]

Anidulafungin-d11 Solutions

Q4: What is the recommended solvent for reconstituting anidulafungin-d11?

A4: For non-deuterated anidulafungin, sterile Water for Injection is the specified reconstitution solvent.[7] For preparing stock solutions of deuterated standards for analytical purposes, high-purity aprotic solvents such as methanol or acetonitrile are generally recommended to minimize the risk of H-D exchange.[5][8] The choice of solvent should also be compatible with your analytical method (e.g., LC-MS).

Q5: How should I store a stock solution of anidulafungin-d11?

A5: Stock solutions of deuterated standards should be stored in tightly sealed, amber vials at low temperatures, such as -20°C, for long-term storage.[5] For short- to medium-term storage (weeks to months), 2°C to 8°C in a well-sealed container is also a common practice.[5]

Q6: How long is a reconstituted solution of anidulafungin stable?

A6: Reconstituted solutions of anidulafungin (non-deuterated) are chemically and physically stable for up to 24 hours when stored at 25°C (77°F).[1][7] It is best practice to prepare fresh working solutions from your stock solution for each experiment to ensure accuracy.[5]

Q7: Can I freeze solutions of anidulafungin-d11?

A7: While the final diluted infusion solution of anidulafungin can be stored frozen[1][9], it is generally not recommended to freeze the reconstituted solution or stock solutions in organic solvents for routine laboratory use, as freeze-thaw cycles can potentially impact stability. If long-term storage in a frozen state is necessary, it is crucial to validate the stability of the standard under these conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of Isotopic Purity (H-D Exchange) - Improper storage (exposure to moisture).- Use of protic solvents (e.g., water, ethanol) for reconstitution and storage.- Acidic or basic conditions in the sample or mobile phase.- Always store the lyophilized powder and solutions in tightly sealed containers protected from moisture.- Use high-purity aprotic solvents for stock solutions.- Maintain a neutral pH for samples and mobile phases where possible.[10]
Chromatographic Peak Tailing or Broadening - Degradation of the analyte.- Poor solubility in the mobile phase.- Prepare fresh solutions from a properly stored stock.- Ensure the mobile phase is compatible with anidulafungin-d11.
Inconsistent Quantitative Results - Degradation of the internal standard.- Inaccurate concentration of the stock solution due to solvent evaporation or degradation.- Prepare a fresh stock solution from a new vial of lyophilized powder.- Always allow stock solutions to equilibrate to room temperature before use.- Use a calibrated pipette for all dilutions.
Presence of Unexpected Peaks in the Chromatogram - Degradation products of anidulafungin-d11.- Anidulafungin undergoes slow chemical degradation under physiological conditions to an open-ring peptide which lacks antifungal activity.[11][12][13] This may occur in your solutions over time. Prepare fresh solutions to minimize the presence of degradants.

Data Summary and Protocols

Storage Conditions Summary
Form Condition Temperature Duration Key Considerations
Lyophilized Powder Long-Term Storage2°C to 8°CAs per expiry dateProtect from light and moisture. Do not freeze.[1][2][4]
Reconstituted Solution (in Water) Short-Term StorageUp to 25°CUp to 24 hoursBased on non-deuterated anidulafungin stability.[1][7]
Stock Solution (in Aprotic Solvent) Long-Term Storage-20°CMonthsTightly sealed amber vial.[5]
Stock Solution (in Aprotic Solvent) Short- to Medium-Term2°C to 8°CWeeks to MonthsTightly sealed amber vial.[5]
Diluted Infusion Solution Short-Term StorageUp to 25°CUp to 48 hoursBased on non-deuterated anidulafungin stability.[2][7]
Protocol: Preparation of Anidulafungin-d11 Stock Solution
  • Equilibration: Allow the vial of anidulafungin-d11 lyophilized powder to reach room temperature before opening to prevent condensation of moisture onto the powder.

  • Solvent Selection: Choose a high-purity, aprotic solvent such as methanol or acetonitrile that is compatible with your analytical methodology.

  • Reconstitution: Carefully add a precise volume of the chosen solvent to the vial to achieve a target stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap. Seal tightly.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Storage: Store the stock solution at the appropriate temperature as outlined in the table above.

Visualizing Anidulafungin Degradation and Troubleshooting

The primary clearance mechanism of anidulafungin is slow chemical degradation under physiological conditions.[11][13] This involves a ring-opening of the cyclic peptide structure.[14]

Anidulafungin Anidulafungin (Cyclic Peptide) Degradant Open-Ring Peptide (Inactive) Anidulafungin->Degradant Slow Chemical Degradation (pH and Temperature Dependent) Further_Degradants Further Peptidic Degradants Degradant->Further_Degradants Further Degradation Start Inconsistent Analytical Results? Check_Standard Check Internal Standard Preparation and Storage Start->Check_Standard Proper_Storage Stored at 2-8°C? Protected from Light/Moisture? Check_Standard->Proper_Storage Fresh_Prep Solution Prepared Fresh? Proper_Storage->Fresh_Prep Yes New_Stock Prepare Fresh Stock Solution from New Lyophilized Vial Proper_Storage->New_Stock No Fresh_Prep->New_Stock No Check_Method Review Analytical Method (e.g., pH, mobile phase) Fresh_Prep->Check_Method Yes Re_Analyze Re-analyze Samples New_Stock->Re_Analyze Check_Method->Re_Analyze

Caption: Troubleshooting Workflow for Inconsistent Results.

References

  • ERAXIS® (anidulafungin) for injection, for intravenous use.
  • Anidulafungin for Injection - ERAXIS® Lyophilized Powder for Reconstitution for Infusion. Pfizer.
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
  • Anidulafungin Lyophilized Powder for Reconstitution for Infusion. Pfizer.
  • Stability of Anidulafungin in Two Standard Peritoneal Dialysis Fluids. PMC.
  • Anidulafungin-d11 | CAS 1123186-04-8 | C
  • Dilution Anidulafungin -eraxis™. GlobalRPH.
  • Safety and Pharmacokinetics of Intravenous Anidulafungin in Children with Neutropenia at High Risk for Invasive Fungal Infections. PMC.
  • Stability of Anidulafungin in Concentrated Pharmaceutical Solution | Open Forum Infectious Diseases. Oxford Academic.
  • Stability of Anidulafungin in Concentrated Pharmaceutical Solution.
  • Deuterated Standards for LC-MS Analysis.
  • In Vitro and In Vivo Studies To Characterize the Clearance Mechanism and Potential Cytochrome P450 Interactions of Anidulafungin. PMC.
  • Anidulafungin. Wikipedia.
  • Proposed mechanism of the first step of the chemical degradation...
  • In vitro and in vivo studies to characterize the clearance mechanism and potential cytochrome P450 interactions of anidulafungin. PubMed.
  • Eraxis (anidulafungin) dosing, indications, interactions, adverse effects, and more. Medscape.
  • ERAXIS® (anidulafungin) How Supplied/Storage and Handling. Pfizer Medical - US.
  • Anidulafungin For Injection. E-lactancia.
  • What is the storage conditions and protocol for deuterated standards of organic compounds?
  • Anidulafungin for Injection.
  • Deuter
  • Common pitfalls in using deuterated standards and how to avoid them. Benchchem.
  • Package leaflet: Information for the user Anidulafungin 100 mg powder for concentrate for solution for infusion anidulafungin Re. HPRA.

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.